molecular formula C8H5BrF3NO2 B577828 Methyl 5-bromo-2-(trifluoromethyl)isonicotinate CAS No. 1211589-41-1

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate

Cat. No.: B577828
CAS No.: 1211589-41-1
M. Wt: 284.032
InChI Key: AQNNNSGGBWAUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H5BrF3NO2. It is a derivative of isonicotinic acid and contains bromine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate typically involves the reaction of 5-bromo-2-chloropyridine-4-carboxylic acid with methanol and thionyl chloride. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or amine derivative .

Scientific Research Applications

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is a precursor in the development of drugs, including antitumor agents, antituberculosis drugs, and antidepressants.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-chloroisonicotinate
  • Methyl 3-bromoisonicotinate
  • Methyl 3-fluoroisonicotinate
  • Methyl 2-(trifluoromethyl)isonicotinate

Uniqueness

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group attached to an isonicotinic acid framework. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.

Property Details
Molecular Formula C8H6BrF3N2O2
Molecular Weight 292.04 g/mol
Functional Groups Bromine, trifluoromethyl, ester
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound's reactivity, allowing it to form stable complexes that can inhibit enzymatic activity or modulate protein functions. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development against diseases such as cancer and tuberculosis.
  • Protein-Ligand Interactions : Its ability to bind to proteins suggests potential applications in targeting specific pathways relevant to disease states.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in vitro, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Compounds with similar trifluoromethyl substitutions have demonstrated enhanced activity against bacteria and fungi, indicating that this compound may also exhibit such properties.
  • Potential in Drug Development : As a precursor in the synthesis of drugs targeting tuberculosis and other infectious diseases, this compound is being explored for its therapeutic potential.

Study on Antitumor Activity

In a study conducted on various cancer cell lines, this compound was tested for cytotoxicity. The results indicated that the compound exhibited significant inhibitory effects on cell viability with IC50 values comparable to established chemotherapeutic agents. This suggests that it may be a viable candidate for further development in cancer therapy.

Evaluation of Antimicrobial Effects

A comparative analysis involving this compound and other similar compounds revealed that it possesses notable antimicrobial activity. In vitro tests showed inhibition zones ranging from 10 to 29 mm against various strains of bacteria and fungi. These findings support its potential use as an antimicrobial agent in clinical settings .

Properties

IUPAC Name

methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNNNSGGBWAUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743894
Record name Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-41-1
Record name Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.